2-{[(3-Nitrophenyl)sulfonyl]amino}-N~1~-phenylacetamide
Overview
Description
2-{[(3-Nitrophenyl)sulfonyl]amino}-N~1~-phenylacetamide is a sulfonamide derivative known for its versatile applications in organic synthesis and medicinal chemistry. This compound features a sulfonyl group attached to a nitrophenyl ring, which is further connected to a phenylglycinamide moiety. The presence of both nitro and sulfonyl groups imparts unique chemical properties to this compound, making it a valuable intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3-Nitrophenyl)sulfonyl]amino}-N~1~-phenylacetamide typically involves the reaction of 3-nitrobenzenesulfonyl chloride with phenylglycinamide in the presence of a base. The reaction is carried out under mild conditions, often using solvents like acetonitrile or dichloromethane. The reaction proceeds via nucleophilic substitution, where the amine group of phenylglycinamide attacks the sulfonyl chloride, resulting in the formation of the desired sulfonamide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, further enhances the efficiency of industrial production .
Chemical Reactions Analysis
Types of Reactions
2-{[(3-Nitrophenyl)sulfonyl]amino}-N~1~-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of various sulfonamide derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[(3-Nitrophenyl)sulfonyl]amino}-N~1~-phenylacetamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2-{[(3-Nitrophenyl)sulfonyl]amino}-N~1~-phenylacetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- N~2~-[(4-nitrophenyl)sulfonyl]-N~1~-phenylglycinamide
- N~2~-[(3-nitrophenyl)sulfonyl]-N~1~-phenylalaninamide
- N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-phenylglycinamide
Uniqueness
2-{[(3-Nitrophenyl)sulfonyl]amino}-N~1~-phenylacetamide is unique due to the presence of both nitro and sulfonyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
2-[(3-nitrophenyl)sulfonylamino]-N-phenylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O5S/c18-14(16-11-5-2-1-3-6-11)10-15-23(21,22)13-8-4-7-12(9-13)17(19)20/h1-9,15H,10H2,(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLFBPHJEZRMZAG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CNS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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